molecular formula C16H18N2O3 B3005375 2-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)isoindoline-1,3-dione CAS No. 1795488-27-5

2-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)isoindoline-1,3-dione

Cat. No.: B3005375
CAS No.: 1795488-27-5
M. Wt: 286.331
InChI Key: ICGKDVGPFKCQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-yl)isoindoline-1,3-dione is a heterocyclic compound featuring a phthalimide core fused with a tetrahydro-2H-pyran (THP) ring and an azetidine moiety. The phthalimide group is a well-established pharmacophore in medicinal chemistry, contributing to interactions with biological targets such as enzymes and receptors .

Properties

IUPAC Name

2-[1-(oxan-4-yl)azetidin-3-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-15-13-3-1-2-4-14(13)16(20)18(15)12-9-17(10-12)11-5-7-21-8-6-11/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGKDVGPFKCQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CC(C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents like isopropanol and water, and catalysts such as SiO2-tpy-Nb to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

2-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule.

Scientific Research Applications

2-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind with high affinity to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 2-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)isoindoline-1,3-dione lies in its combination of THP and azetidine substituents. Comparable derivatives include:

Compound Name Core Structure Key Substituents Biological Relevance Reference
2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3) Phthalimide + indole-acryloyl Aryl-acryloyl group Cholinesterase inhibition (hypothesized)
2-(But-3-en-1-yl)isoindoline-1,3-dione (2g) Phthalimide Alkenyl chain (C4) Synthetic intermediate for alkene functionalization
2-(2-Hydroxy-3-((2-methoxybenzyl)amino)propyl)isoindoline-1,3-dione (Compound 5) Phthalimide + hydroxyalkylamine Hydroxyalkyl and benzylamino groups Antibacterial/antifungal potential
2-((1-(2-Nitrobenzyl)-1H-1,2,3-triazol-4-yl)methyl)isoindoline-1,3-dione (6m) Phthalimide + triazole Nitrobenzyl-triazole Tyrosinase inhibition (IC50: 26.20 μM)
Target Compound Phthalimide + THP + azetidine Tetrahydro-2H-pyran-4-yl and azetidine Underexplored; potential CNS or enzyme modulation

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 6m) enhance enzyme inhibition (e.g., tyrosinase), while bulky substituents (e.g., THP in the target compound) may improve pharmacokinetic properties .
  • Azetidine vs.

Hypotheses for Target Compound :

  • The THP group may enhance blood-brain barrier penetration, suggesting CNS applications.
  • Azetidine’s ring strain could modulate receptor binding kinetics compared to larger N-heterocycles.
Physicochemical and Spectroscopic Properties
  • IR Spectroscopy : Phthalimide C=O stretches typically appear at ~1725 cm⁻¹ (consistent across derivatives ). THP and azetidine substituents may introduce additional peaks at ~1134 cm⁻¹ (C-O-C) and ~2961 cm⁻¹ (C-H stretching) .
  • NMR Data : Azetidine protons are expected near δ 3.5–4.0 ppm (cf. azetidine analogs in ), while THP protons resonate at δ 1.5–4.0 ppm (e.g., δ 3.9 ppm for THP-O in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.